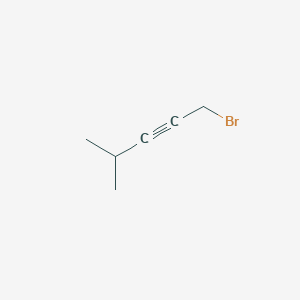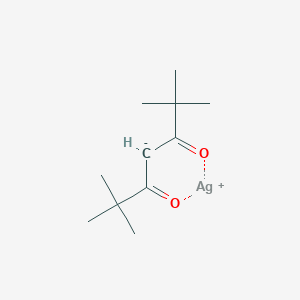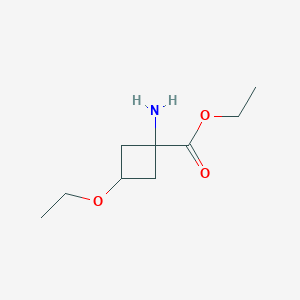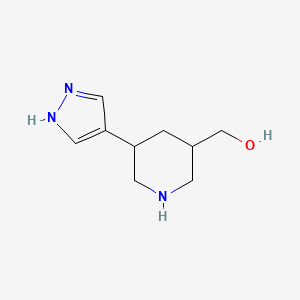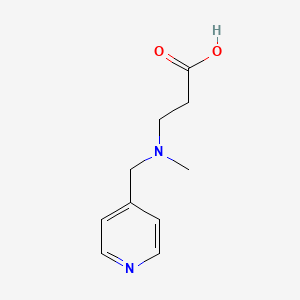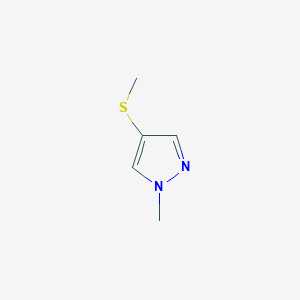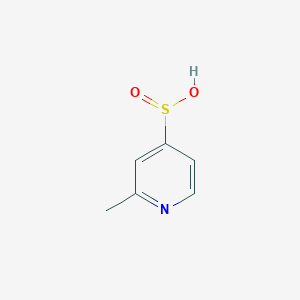
2-Methylpyridine-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyridine-4-sulfinic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, where a methyl group is attached to the second position and a sulfinic acid group is attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyridine-4-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-methylpyridine using sulfur trioxide or chlorosulfonic acid, followed by oxidation to the sulfinic acid derivative. Another method includes the reaction of 2-methylpyridine with sodium sulfite under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce 2-methylpyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives. These products have significant applications in different chemical processes and industries .
Scientific Research Applications
2-Methylpyridine-4-sulfinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic compounds.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism by which 2-Methylpyridine-4-sulfinic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. It can also form complexes with metal ions, influencing catalytic processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine-4-sulfonic acid
- 2-Methylpyridine-4-sulfinyl chloride
- 2-Methylpyridine-4-sulfonamide
Uniqueness
2-Methylpyridine-4-sulfinic acid is unique due to its specific sulfinic acid functional group, which imparts distinct chemical reactivity compared to its sulfonic acid and sulfonamide counterparts. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-methylpyridine-4-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-4-6(10(8)9)2-3-7-5/h2-4H,1H3,(H,8,9) |
InChI Key |
COOYRILIQXZYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12980062.png)
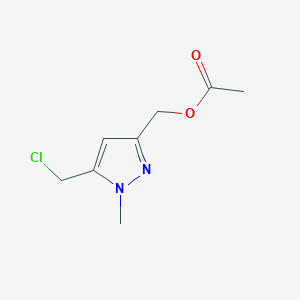
![(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12980080.png)

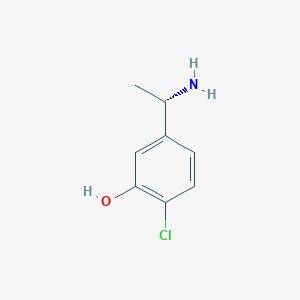

![tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12980097.png)
![(1S,3S)-3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12980101.png)
